5-(3-Thienyl)-3-isoxazolecarboxaldehyde
Description
5-(3-Thienyl)-3-isoxazolecarboxaldehyde is a heterocyclic compound featuring an isoxazole core substituted with a 3-thienyl group at the 5-position and an aldehyde functional group at the 3-position. The isoxazole ring, a five-membered aromatic heterocycle with oxygen and nitrogen atoms, confers electronic diversity, while the 3-thienyl moiety introduces sulfur-based π-conjugation. The aldehyde group enhances reactivity, enabling participation in condensation, nucleophilic addition, and cross-coupling reactions.
The compound’s structural features suggest applications in medicinal chemistry (e.g., as a precursor for Schiff bases) and materials science (e.g., conductive polymers). Its reactivity profile distinguishes it from ester- or amide-functionalized analogs, as discussed below.
Properties
Molecular Formula |
C8H5NO2S |
|---|---|
Molecular Weight |
179.20 g/mol |
IUPAC Name |
5-thiophen-3-yl-1,2-oxazole-3-carbaldehyde |
InChI |
InChI=1S/C8H5NO2S/c10-4-7-3-8(11-9-7)6-1-2-12-5-6/h1-5H |
InChI Key |
VCNFSQUQPDBGMI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC=C1C2=CC(=NO2)C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Thienyl)-3-isoxazolecarboxaldehyde can be achieved through several methods. One common approach involves the condensation of aldehydes with primary nitro compounds. For instance, the reaction of 3-oxetanone with primary nitro compounds can yield isoxazole-4-carbaldehydes . Another method involves the heating of 2-formyl azirines in toluene at 200°C for 24 hours, which affords isoxazole derivatives .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general principles of organic synthesis, such as the use of high-yield reactions and scalable processes, would apply. The choice of solvents, catalysts, and reaction conditions would be optimized for large-scale production.
Chemical Reactions Analysis
Types of Reactions
5-(3-Thienyl)-3-isoxazolecarboxaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The compound can undergo substitution reactions, particularly at the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic substitution reactions can be facilitated by reagents like halogens or nitro compounds.
Major Products
Oxidation: Oxidized derivatives such as carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
5-(3-Thienyl)-3-isoxazolecarboxaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s derivatives have shown potential as antimicrobial and anticancer agents.
Mechanism of Action
The mechanism of action of 5-(3-Thienyl)-3-isoxazolecarboxaldehyde involves its interaction with various molecular targets. The isoxazole ring can interact with enzymes and receptors, modulating their activity. The thiophene ring can participate in π-π interactions, enhancing the compound’s binding affinity to its targets. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signal transduction pathways .
Comparison with Similar Compounds
Ethyl 5-(Thiophen-2-yl)isoxazole-3-carboxylate (CAS 90924-54-2)
- Molecular Formula: C₁₀H₉NO₃S
- Key Features : 2-Thienyl substituent, ethyl ester group.
- Comparison : The 2-thienyl position alters electronic properties compared to the 3-thienyl group in the target compound. The ester group increases lipophilicity and stability but reduces reactivity compared to the aldehyde .
3-(Chloromethyl)-5-(3-thienyl)-1,2,4-oxadiazole (CAS 184970-24-9)
- Molecular Formula : C₇H₅ClN₂OS
- Key Features : Oxadiazole core, chloromethyl group.
- Comparison : The oxadiazole ring exhibits greater thermal stability but reduced aromaticity compared to isoxazole. The chloromethyl group enables nucleophilic substitution, whereas the aldehyde in the target compound supports electrophilic reactions .
N-(5-Chloro-2-methylphenyl)-5-(3-hydroxy-4-methoxyphenyl)isoxazole-3-carboxamide (Compound 46)
- Molecular Formula : C₁₈H₁₆ClN₂O₄
- Key Features : Carboxamide, hydroxy-methoxy-phenyl substituent.
- Comparison : The carboxamide group enhances hydrogen-bonding capacity, improving target affinity in biological systems (e.g., enzyme inhibition). However, it lacks the aldehyde’s reactivity for further derivatization .
Reactivity and Physicochemical Properties
| Compound | Reactivity Highlights | Solubility & Stability |
|---|---|---|
| 5-(3-Thienyl)-3-isoxazolecarboxaldehyde | Aldehyde enables condensations (e.g., Schiff bases) | Polar (logP ~1.2*), oxidatively unstable |
| Ethyl 5-(thiophen-2-yl)isoxazole-3-carboxylate | Ester hydrolysis to carboxylic acid | Moderate lipophilicity (logP ~2.5*) |
| 3-(Chloromethyl)-5-(3-thienyl)-1,2,4-oxadiazole | SN2 reactions at chloromethyl group | Low polarity (logP ~3.0*), stable |
| Compound 46 (carboxamide) | Hydrogen bonding with biological targets | Moderate solubility in polar solvents |
*Estimated based on structural analogs.
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